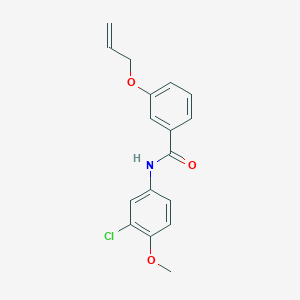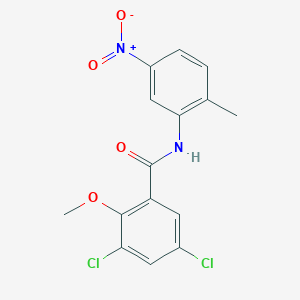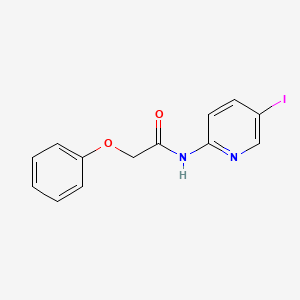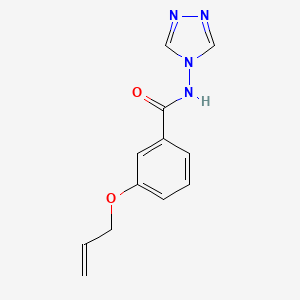![molecular formula C18H29ClN2O2 B4410097 1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4410097.png)
1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride
Vue d'ensemble
Description
1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride, also known as A-366, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. A-366 is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic regulator that plays a crucial role in gene expression and chromatin remodeling.
Mécanisme D'action
LSD1 is a histone demethylase that plays a critical role in regulating gene expression and chromatin remodeling by removing methyl groups from lysine residues on histone proteins. By inhibiting LSD1, 1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular differentiation. This compound binds to the active site of LSD1 and forms a covalent bond with the enzyme, thereby blocking its demethylase activity. This results in the accumulation of methylated histones and changes in gene expression patterns.
Biochemical and Physiological Effects:
This compound has been shown to induce differentiation and apoptosis in cancer cells by altering the expression of genes involved in cell proliferation and survival. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and memory by increasing the expression of genes involved in synaptic plasticity and neuroprotection. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride is its selectivity for LSD1, which makes it a valuable tool compound for studying the role of LSD1 in epigenetic regulation and gene expression. However, this compound has relatively low potency compared to other LSD1 inhibitors, which may limit its effectiveness in certain applications. In addition, the synthesis of this compound is relatively complex and requires several steps, which may limit its availability and increase its cost.
Orientations Futures
There are several potential future directions for the study of 1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride. One area of interest is the development of more potent LSD1 inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of LSD1 in other diseases, such as autoimmune disorders and metabolic diseases. Furthermore, the use of this compound in combination with other epigenetic modulators or chemotherapy agents may enhance its therapeutic efficacy in cancer treatment. Overall, this compound has significant potential for further research and development in the field of epigenetics and drug discovery.
Applications De Recherche Scientifique
1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride has been extensively studied for its potential applications in various areas of scientific research, including cancer, neurodegenerative diseases, and epigenetics. As a selective inhibitor of LSD1, this compound has been shown to induce differentiation and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) models. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease, suggesting its potential as a therapeutic agent for neurodegenerative diseases. In addition, this compound has been used as a tool compound to study the role of LSD1 in epigenetic regulation and gene expression.
Propriétés
IUPAC Name |
1-methyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-3-15-21-17-8-4-5-9-18(17)22-16-7-6-10-20-13-11-19(2)12-14-20;/h3-5,8-9H,1,6-7,10-16H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELNXQQJNZFRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=CC=C2OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410032.png)
![1-{2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4410037.png)

![4-{4-[(4-methylphenyl)thio]butyl}morpholine hydrochloride](/img/structure/B4410040.png)
![methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4410046.png)
![{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B4410058.png)

![{2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol](/img/structure/B4410072.png)
![2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B4410074.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410076.png)

![4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4410087.png)

![1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4410133.png)